molecular formula C13H15F4N B7902095 N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine

Cat. No.: B7902095
M. Wt: 261.26 g/mol
InChI Key: PWBULOWNOKNGKY-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine is a chemical compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl bromide with cyclopentanamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzylamine
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile

Uniqueness

N-(2-Fluoro-6-(trifluoromethyl)benzyl)cyclopentanamine is unique due to the presence of both the cyclopentanamine group and the fluorinated benzyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which are not observed in its similar counterparts .

Properties

IUPAC Name

N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4N/c14-12-7-3-6-11(13(15,16)17)10(12)8-18-9-4-1-2-5-9/h3,6-7,9,18H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBULOWNOKNGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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